molecular formula C12H15NO2 B11893694 (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

Cat. No.: B11893694
M. Wt: 205.25 g/mol
InChI Key: OQIBYLJHTGUSBQ-QBFSEMIESA-N
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Description

(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene core with three methyl groups and a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced by reacting the chromene derivative with hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chromene core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Chromene derivatives are known for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds like 2H-chromene, 4H-chromene, and other substituted chromenes.

    Hydroxylamine Derivatives: Compounds like N-hydroxyphthalimide and N-hydroxybenzotriazole.

Uniqueness

    Structural Features: The presence of three methyl groups and a hydroxylamine group on the chromene core makes this compound unique.

    Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other chromene derivatives.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO2/c1-7-4-10-11(13-14)6-9(3)15-12(10)5-8(7)2/h4-5,9,14H,6H2,1-3H3/b13-11-

InChI Key

OQIBYLJHTGUSBQ-QBFSEMIESA-N

Isomeric SMILES

CC1C/C(=N/O)/C2=C(O1)C=C(C(=C2)C)C

Canonical SMILES

CC1CC(=NO)C2=C(O1)C=C(C(=C2)C)C

Origin of Product

United States

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